molecular formula C9H5NO4 B019855 3-(4-Nitrophenyl)propiolic acid CAS No. 2216-24-2

3-(4-Nitrophenyl)propiolic acid

Cat. No.: B019855
CAS No.: 2216-24-2
M. Wt: 191.14 g/mol
InChI Key: SMMZCQTZVBTDLS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-Nitrophenyl)propiolic acid typically involves a multi-step process:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

3-(4-Nitrophenyl)propiolic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions typically involve the nitro group, converting it to an amine group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving the aromatic ring or the carboxylic acid group.

Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Nitrophenyl)propiolic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)propiolic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the propiolic acid moiety can engage in nucleophilic and electrophilic interactions. These interactions can affect cellular pathways and molecular functions, making the compound of interest in various fields of research .

Comparison with Similar Compounds

3-(4-Nitrophenyl)propiolic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-nitrophenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMZCQTZVBTDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289545
Record name 3-(4-Nitrophenyl)propiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2216-24-2
Record name 3-(4-Nitrophenyl)-2-propynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 61874
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2216-24-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61874
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Record name 3-(4-Nitrophenyl)propiolic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In general, terminal aromatic alkynes with an electron withdrawing group are deactivated and often inert to many transformations. With an electron withdrawing group on the phenyl ring, the nucleophilicity of C1 carbon of alkynes is reduced dramatically. The carboxylation of 4-nitro-1-ethynylbenzene was unsatisfactory with a very low yield of the corresponding acid (0-8%) under standard conditions. Low yields (around 2%) were also observed as the reaction temperature was adjusted to 0° C. and 50° C. which may be due to the low reaction rate at low temperature and the low stability of reaction intermediate at high temperature. The key step for this transformation is thought to be CO2 insertion into a copper acetylide intermediate. Increasing the nucleophilicity of the carbanionic intermediate may increase the yield of carboxylic acid product. It is well known that N-heterocyclic carbenes (NHC) can activate CO2 in various catalytic transformations. With that in mind, a new NHC—Cu co-catalyst was designed using poly-N-heterocyclic carbene (PNHC) as both ligand and catalyst. PHNC has a three dimensional network structure with carbene units located and fixed in the backbone of the network. Poly(NHC)0.5(NHC—Cu)0.5 (P1) catalyst was prepared by the reaction of 1 equivalent of CuCl with 2 equivalent of PHNC. In the structure of this catalyst, only half of the carbene species were coordinated with copper with the remainder being free carbenes. The initial experiment was conducted by using 5 mol % of P1 with Cs2CO3 as base for the carboxylation of 4-nitro-1-ethynylbenzene with CO2 at ambient conditions. Remarkably, 4-nitro-phenylpropiolic acid was produced in 70% yield after acid workup. Good yields were also achieved for terminal aromatic alkynes with other electron withdrawing groups in 36 to 48 hrs (Table 6).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method used for 3-(4-Nitrophenyl)propiolic acid in this research?

A1: The research highlights a novel method for synthesizing this compound through the direct carboxylation of the corresponding terminal alkyne, 4-nitrophenylacetylene, with carbon dioxide (CO2). The reaction utilizes a custom-designed copper-conjugated microporous polymer (CMP-Cu) as a catalyst and operates under mild conditions, including room temperature and atmospheric pressure []. This method offers a potentially more sustainable and efficient alternative to traditional synthetic routes.

Q2: What are the advantages of using the CMP-Cu catalyst for this reaction?

A2: The CMP-Cu catalyst demonstrates several advantageous features:

  • Mild Reaction Conditions: The catalyst facilitates the carboxylation reaction at room temperature and atmospheric pressure, reducing energy consumption and simplifying the process [].
  • High Selectivity: The research demonstrates the catalyst's selectivity towards the formation of the desired propiolic acid product, minimizing by-product formation [].
  • CO2 Utilization: This method utilizes CO2 as a readily available and inexpensive feedstock, contributing to a more sustainable approach to chemical synthesis [].

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